molecular formula C15H20O2 B8495812 2-Ethenyl-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 101529-23-1

2-Ethenyl-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol

Cat. No. B8495812
Key on ui cas rn: 101529-23-1
M. Wt: 232.32 g/mol
InChI Key: PPNVGJUSMNMFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(=CCOC(=O)c1ccccc1)CCc1c(C)c(O)c(C)c(C)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][CH2:10][CH:11]=[C:12]([CH2:13][CH2:14][c:15]1[c:16]([OH:25])[c:17]([CH3:24])[c:18]([CH3:23])[c:19]([OH:22])[c:20]1[CH3:21])[CH3:26])(=[O:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1.[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1>>[CH2:10]=[CH:11][C:12]1([CH3:26])[CH2:13][CH2:14][c:15]2[c:16]([c:17]([CH3:24])[c:18]([CH3:23])[c:19]([OH:22])[c:20]2[CH3:21])[O:25]1

Inputs

Step One
Name
CC(=CCOC(=O)c1ccccc1)CCc1c(C)c(O)c(C)c(C)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=CCOC(=O)c1ccccc1)CCc1c(C)c(O)c(C)c(C)c1O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1

Outcomes

Product
Name
Type
product
Smiles
C=CC1(C)CCc2c(C)c(O)c(C)c(C)c2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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